molecular formula C18H20N4O B8297970 N-[2,2-Dimethyl-1-(1H-benzotriazol-1-yl)propyl]benzamide

N-[2,2-Dimethyl-1-(1H-benzotriazol-1-yl)propyl]benzamide

Cat. No. B8297970
M. Wt: 308.4 g/mol
InChI Key: PAXSHGHOJUOXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495576B2

Procedure details

A suspension of benzamide, pivaldehyde, benzotriazole, and p-toluenesulfonic acid was processed as in Example 1C to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]([CH:14]=O)([CH3:13])[CH3:12].[NH:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[N:17]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[N:16]1([CH:14]([NH:9][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:11]([CH3:12])([CH3:13])[CH3:10])[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[N:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)C(C(C)(C)C)NC(C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.